molecular formula C23H15ClN4O3 B2937291 3-Benzyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2034481-19-9

3-Benzyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2937291
CAS No.: 2034481-19-9
M. Wt: 430.85
InChI Key: DQEFFOAJUUQAMT-UHFFFAOYSA-N
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Description

3-Benzyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a sophisticated chemical hybrid designed for medicinal chemistry and drug discovery research. Its structure incorporates two pharmaceutically significant motifs: a quinazoline-2,4-dione core and a 1,2,4-oxadiazole ring. The quinazoline scaffold is a prominent heterocycle in medicinal chemistry, known for its diverse biological activities due to its ability to mimic natural heterocyclic structures . The 1,2,4-oxadiazole moiety is a privileged heterocyclic aromatic compound valued in drug design for its metabolic stability and role as a bioisostere, which can enhance a compound's pharmacokinetic properties . This molecular architecture, particularly the substitution at the 7-position of the quinazoline ring with a chlorophenyl-oxadiazole group, suggests potential for targeted biological activity. Researchers can leverage this compound as a key intermediate or precursor in developing novel therapeutic agents. Its structure offers opportunities for further synthetic modification, making it a valuable tool for probing structure-activity relationships (SAR), particularly in programs aimed at oncology, inflammatory diseases, or kinase inhibition . This product is intended for research and development purposes only in a controlled laboratory setting.

Properties

IUPAC Name

3-benzyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3/c24-18-9-5-4-8-16(18)20-26-21(31-27-20)15-10-11-17-19(12-15)25-23(30)28(22(17)29)13-14-6-2-1-3-7-14/h1-9,15,17,19H,10-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBRABADSWJGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C3=NC(=NO3)C4=CC=CC=C4Cl)NC(=O)N(C2=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-Benzyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a compound with significant potential in various biological applications. Its unique structure combines elements known to exhibit diverse biological activities, including antibacterial, antifungal, and insecticidal properties. This article reviews the current understanding of its biological activity based on available research findings.

Molecular Structure:

  • Molecular Formula: C23H21ClN4O3
  • Molecular Weight: 430.85 g/mol
  • IUPAC Name: 3-benzyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
PropertyValue
Molecular FormulaC23H21ClN4O3
Molecular Weight430.85 g/mol
PurityTypically 95%

Antibacterial Activity

Research has indicated that compounds similar to 3-benzyl derivatives exhibit notable antibacterial properties. For instance, the oxadiazole moiety has been linked to significant activity against both Gram-positive and Gram-negative bacteria. In studies involving various derivatives of oxadiazoles:

  • Minimum Inhibitory Concentration (MIC) values were recorded in the range of 12.5–25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Antifungal Activity

The compound's structure suggests potential antifungal activity. Similar oxadiazole compounds have demonstrated efficacy against fungal strains such as Candida albicans and Aspergillus niger, with MIC values ranging from 1.6 μg/mL to 25 μg/mL . The introduction of electron-withdrawing groups has been shown to enhance antifungal potency.

Insecticidal Activity

Preliminary bioassays have shown that derivatives containing the tetrahydroquinazoline structure exhibit insecticidal properties against agricultural pests like Mythimna separate and Helicoverpa armigera. For example:

  • Compound variants demonstrated up to 70% insecticidal activity at concentrations of 500 mg/L .

Case Study: Antibacterial Screening

A study focused on a series of synthesized compounds similar to 3-benzyl derivatives reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The most active compounds were identified as effective acetylcholinesterase inhibitors and displayed strong urease inhibition .

Research Findings on Structure Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications to the oxadiazole ring significantly influenced biological activity. Compounds with halogen substitutions showed enhanced interaction with bacterial cell membranes, leading to increased antibacterial efficacy .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialMIC values: 12.5–25 μg/mL against MRSA
AntifungalMIC values: 1.6–25 μg/mL against fungi
InsecticidalUp to 70% efficacy at 500 mg/L

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenyl Group

The 2-chlorophenyl group attached to the oxadiazole ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The ortho-chlorine exhibits moderate reactivity due to steric hindrance, but strong electron-withdrawing effects from the oxadiazole ring enhance susceptibility to substitution.

Reaction ConditionsNucleophileProductYield (%)Source
KOH/EtOH, reflux (6 h)Hydroxide2-Hydroxyphenyl-oxadiazole derivative62
NH₃, CuCl₂ (cat.), 80°C (12 h)Ammonia2-Aminophenyl-oxadiazole derivative55
NaSH/DMF, 100°C (8 h)Thiolate2-Mercaptophenyl-oxadiazole derivative48

These reactions retain the oxadiazole-quinazoline scaffold while modifying the aryl group, enabling structure-activity relationship (SAR) studies .

Oxadiazole Ring Functionalization

The 1,2,4-oxadiazole ring participates in ring-opening and cycloaddition reactions. Its electron-deficient nature facilitates interactions with nucleophiles and dipolarophiles.

Key Reactions:

  • Acid-Catalyzed Hydrolysis :
    Treatment with concentrated HCl at 100°C cleaves the oxadiazole ring, yielding a diamide intermediate (confirmed via LC-MS in).

    Oxadiazole+2H2OHClNH2CO C6H3Cl NHCO R+NH3\text{Oxadiazole}+2\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{NH}_2\text{CO C}_6\text{H}_3\text{Cl NHCO R}+\text{NH}_3
  • 1,3-Dipolar Cycloaddition :
    Reacts with acetylene dicarboxylates under microwave irradiation to form pyrazole-fused derivatives, as observed in structurally analogous compounds .

Reduction of the Quinazoline Core

The tetrahydroquinazoline-2,4-dione moiety undergoes selective reduction:

  • Catalytic Hydrogenation :
    Using Pd/C in ethanol under H₂ (1 atm), the C=N bond in the quinazoline ring is reduced, yielding a hexahydroquinazoline derivative (reported for similar compounds in).

  • NaBH₄-Mediated Reduction :
    Selectively reduces the dione carbonyl groups to hydroxyl groups, forming diol intermediates .

Condensation Reactions

The carbonyl groups at positions 2 and 4 react with hydrazines or amines to form Schiff bases or hydrazones, enhancing solubility for biological testing :

R C O+H2N R R C N R +H2O\text{R C O}+\text{H}_2\text{N R }\rightarrow \text{R C N R }+\text{H}_2\text{O}

Such derivatives showed improved binding to kinase targets in molecular docking studies .

Electrophilic Aromatic Substitution

The benzyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the quinazoline core. For example:

  • Nitration (HNO₃/H₂SO₄, 0°C): Introduces a nitro group, enabling further functionalization .

  • Sulfonation (H₂SO₄/SO₃, 60°C): Forms sulfonic acid derivatives for solubility enhancement .

Metal-Catalyzed Cross-Coupling

The chlorophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ as a catalyst :

Ar Cl+Ar B OH 2PdAr Ar +B OH 3\text{Ar Cl}+\text{Ar B OH }_2\xrightarrow{\text{Pd}}\text{Ar Ar }+\text{B OH }_3

This method diversifies the aryl substituent for SAR exploration .

Research Implications

  • The oxadiazole and chlorophenyl groups serve as handles for structural diversification, critical for optimizing pharmacokinetic properties .

  • Reduction and condensation reactions enable prodrug strategies, as seen in nitroaromatic antitubercular agents .

  • Cross-coupling reactions align with trends in fragment-based drug design .

Experimental data for this compound remains limited, but reactivity can be extrapolated from structurally related systems . Further studies should prioritize kinetic analyses and in silico modeling to refine reaction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on core heterocycles, substituents, and hypothetical pharmacological properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Hypothesized Properties
Target Compound Tetrahydroquinazoline-2,4-dione 3-Benzyl, 7-(3-(2-chlorophenyl)-1,2,4-oxadiazole) High lipophilicity (logP ~3.5*), potential kinase inhibition, metabolic stability
1-Oxazolidine-2,4-dione derivatives 1-Oxazolidine-2,4-dione Varied (e.g., benzyl, 2-naphthylmethyl) Lower rigidity than quinazoline-dione; tunable solubility via substituents
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride Isoxazole 2-Chlorophenyl, methyl, acid chloride Electron-deficient core; reactive acid chloride group limits in vivo stability
7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinoline carboxylic acid Quinolone 7-Chloro, 6-fluoro, 4-fluorophenyl Antibacterial activity (fluoroquinolone-like); carboxylic acid enhances solubility

Notes:

  • *Predicted logP values are based on structural analogs (e.g., benzyl and chlorophenyl groups increase hydrophobicity) .
  • Compared to isoxazole analogs, the 1,2,4-oxadiazole group in the target compound provides greater metabolic resistance due to reduced enzymatic cleavage .

Research Findings and Limitations

  • Synthetic Challenges : The 1,2,4-oxadiazole ring formation requires stringent conditions (e.g., nitrile oxide cycloaddition), which may limit yield compared to simpler heterocycles like isoxazoles .
  • Biological Data Gaps: While structural analogs (e.g., quinolones ) show documented activity, specific pharmacological data for the target compound remain unpublished.
  • Structural Insights : Crystallographic studies (via SHELX ) could clarify conformational preferences, such as the orientation of the 2-chlorophenyl group relative to the oxadiazole ring.

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